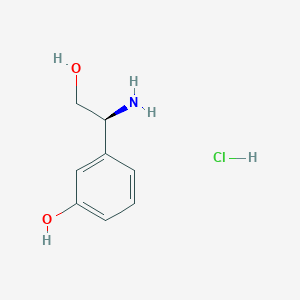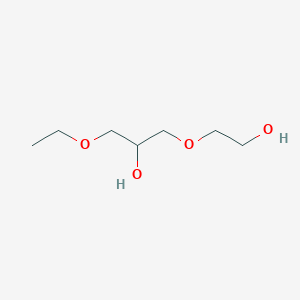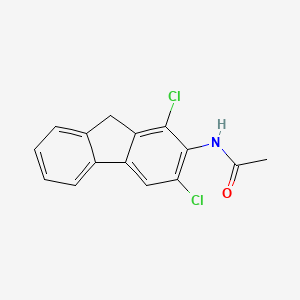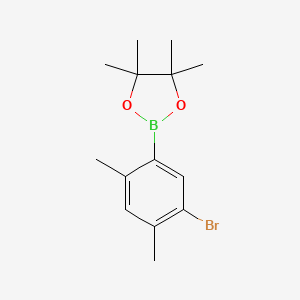
(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Hydroxylation: Introduction of the hydroxyl group, often through oxidation reactions.
Chirality Induction: Ensuring the (S)-configuration through the use of chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (S)-3-(1-Amino-2-hydroxypropyl)phenol hydrochloride
Uniqueness
(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
3-[(1S)-1-amino-2-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
HUADLLHIHCGJGR-DDWIOCJRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)[C@@H](CO)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)






![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)




![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)
